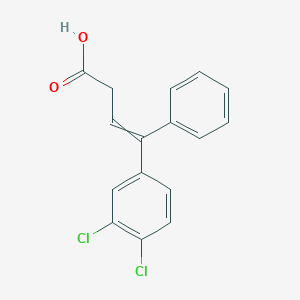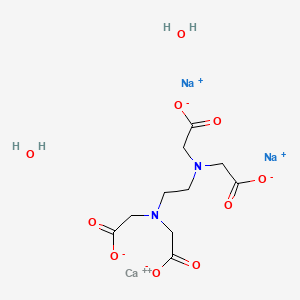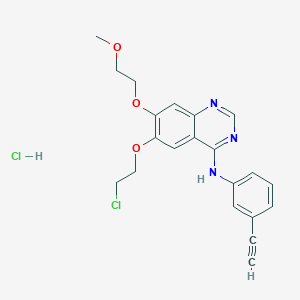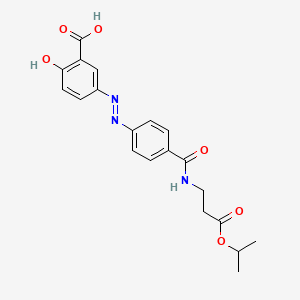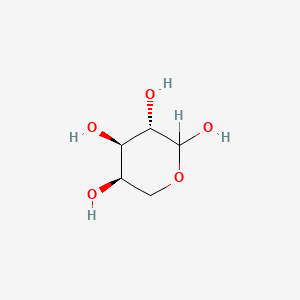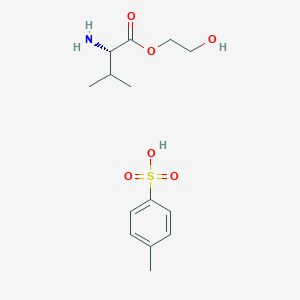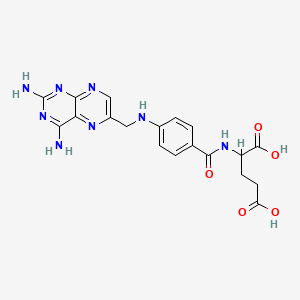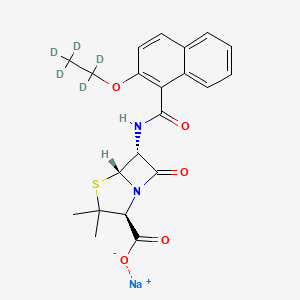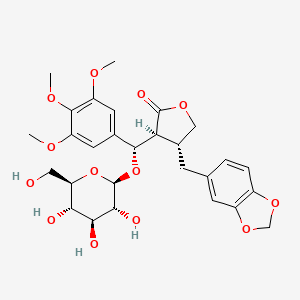
Diquat Monopyridone Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diquat Monopyridone Bromide is a derivative of diquat, a non-selective contact herbicide widely used for weed control and crop desiccation. It belongs to the bipyridyl class of herbicides, which are known for their rapid action and effectiveness in controlling a broad spectrum of weeds. This compound is particularly notable for its role in scientific research due to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diquat Monopyridone Bromide typically involves the reaction of diquat with bromine under controlled conditions. The process begins with the preparation of diquat, which is synthesized by the reaction of pyridine with ethylene dibromide. The resulting diquat is then subjected to bromination to produce this compound. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes of reactants and products. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and efficiency. The final product is then purified using techniques such as crystallization and filtration to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Diquat Monopyridone Bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often occur in the presence of nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various substituted compounds.
Wissenschaftliche Forschungsanwendungen
Diquat Monopyridone Bromide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Diquat Monopyridone Bromide involves the generation of reactive oxygen species (ROS) through redox reactions. The compound interacts with cellular components, leading to the production of ROS, which cause oxidative damage to cells and tissues. This oxidative stress disrupts cellular functions and ultimately leads to cell death. The molecular targets of this compound include various enzymes and proteins involved in cellular respiration and photosynthesis .
Vergleich Mit ähnlichen Verbindungen
Paraquat: Another bipyridyl herbicide with a similar mechanism of action.
Cyperquat: A less commonly used bipyridyl herbicide with similar herbicidal properties.
Diethamquat: Another bipyridyl compound with herbicidal activity, but with different chemical properties and applications.
Uniqueness of Diquat Monopyridone Bromide: this compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and form diverse derivatives. Its relatively lower toxicity compared to other bipyridyl herbicides makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
54016-01-2 |
|---|---|
Molekularformel |
C₁₂H₁₁BrN₂O |
Molekulargewicht |
279.13 |
Synonyme |
6,7-Dihydro-4-oxo-dipyrido[1,2-a:2’,1’-c]pyrazin-8-ium Bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


